molecular formula C18H23ClN2O4 B12710456 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride CAS No. 3692-61-3

3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B12710456
CAS No.: 3692-61-3
M. Wt: 366.8 g/mol
InChI Key: SWNAMYJIPDVWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields It is characterized by its unique structure, which includes a naphthalene ring, a morpholinomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the naphthalene derivative.

    Addition of the Morpholinomethyl Group: The morpholinomethyl group is added through a Mannich reaction, involving formaldehyde, morpholine, and the naphthalene derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydroxyethyl and morpholinomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl and morpholinomethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
  • 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide

Uniqueness

3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

3692-61-3

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

3-hydroxy-N-(2-hydroxyethyl)-4-(morpholin-4-ylmethyl)naphthalene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H22N2O4.ClH/c21-8-5-19-18(23)15-11-13-3-1-2-4-14(13)16(17(15)22)12-20-6-9-24-10-7-20;/h1-4,11,21-22H,5-10,12H2,(H,19,23);1H

InChI Key

SWNAMYJIPDVWIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC3=CC=CC=C32)C(=O)NCCO)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.